

Determining Protein Concentration for ATTO 565 Labeling: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 565 cadaverine

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Introduction to ATTO 565 Protein Labeling

ATTO 565 is a fluorescent dye belonging to the rhodamine family, recognized for its high fluorescence quantum yield, exceptional photostability, and strong absorption.[1] These characteristics make it an ideal candidate for labeling proteins and other biomolecules for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging.[1] ATTO 565 is available as an N-hydroxysuccinimide (NHS) ester, which is an amine-reactive derivative.[2] This allows for the covalent attachment of the dye to primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, forming a stable amide bond.[3] Accurate determination of the protein concentration is a critical first step to ensure efficient and reproducible labeling.

Determining Protein Concentration

The accurate quantification of protein concentration is essential before proceeding with the labeling reaction to achieve the desired dye-to-protein ratio, also known as the degree of labeling (DOL).[4] An optimal DOL is crucial for successful downstream applications, as over-labeling can lead to protein aggregation and fluorescence quenching, while under-labeling may result in a weak signal.[4] Several methods are available for determining protein concentration, each with its own advantages and limitations.

Comparison of Common Protein Concentration Determination Methods

Method	Principle	Advantages	Disadvantages
UV Absorbance at 280 nm (A280)	Measures the absorbance of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) at 280 nm.[3][5]	- Simple, fast, and non-destructive.[3] - Does not require a standard curve if the protein's extinction coefficient is known.	- Requires a pure protein sample.[5] - Inaccurate for proteins with few aromatic residues.[3] - Interference from other UV-absorbing contaminants like nucleic acids.[3]
Bradford Assay	Based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in the dye's absorbance maximum.[6][7]	- Rapid, sensitive, and compatible with many common buffers.[7][8]	- Incompatible with detergents and surfactants.[8] - High protein-to-protein variability.[5] - Not suitable for basic proteins.[8]
Bicinchoninic Acid (BCA) Assay	Involves the reduction of Cu^{2+} to Cu^{1+} by the protein in an alkaline medium, followed by the chelation of Cu^{1+} by bicinchoninic acid to produce a colored complex.[6]	- High sensitivity and broad detection range. [6] - Less protein-to-protein variation than the Bradford assay.[9] - Compatible with most detergents.[10]	- Slower than the Bradford assay.[1] - Susceptible to interference from reducing agents, chelating agents, and certain amino acids (cysteine, tyrosine, tryptophan).[10]

Recommended Method for ATTO 565 Labeling Preparation

For purified protein samples where the extinction coefficient is known, the UV Absorbance at 280 nm (A280) method is recommended due to its simplicity and non-destructive nature. If the

protein solution contains interfering substances or is a mixture, the BCA assay is a more robust alternative due to its lower protein-to-protein variability and compatibility with detergents.[9][10] The Bradford assay can be a quick alternative if the sample is known to be free of interfering detergents.[8]

Experimental Protocols

Protocol for Protein Concentration Determination by A280

Materials:

- Spectrophotometer capable of measuring UV absorbance
- Quartz cuvettes
- Buffer used to dissolve the protein (for blank measurement)
- Purified protein solution

Procedure:

- Turn on the spectrophotometer and allow the lamp to warm up.
- Set the wavelength to 280 nm.
- Blank the spectrophotometer using the same buffer in which the protein is dissolved.
- Measure the absorbance of the protein solution. Ensure the reading is within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample with a known volume of buffer if necessary.[4]
- Calculate the protein concentration using the Beer-Lambert law:
 - $\text{Concentration (M)} = \text{Absorbance at 280 nm} / (\text{Molar Extinction Coefficient } (\epsilon) \text{ in } \text{M}^{-1}\text{cm}^{-1} \times \text{Path Length in cm})$

- $\text{Concentration (mg/mL)} = \text{Absorbance at 280 nm} / (\text{Extinction Coefficient (E}^{1\%}) \text{ for a 1 mg/mL solution} \times \text{Path Length in cm})$

Protocol for Labeling Protein with ATTO 565 NHS-ester

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

- Purified protein solution (2-10 mg/mL) in an amine-free buffer.[\[10\]](#)
- ATTO 565 NHS-ester
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[\[6\]](#)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.[\[1\]](#)
- Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[\[1\]](#)

Procedure:

- Protein Preparation:
 - Ensure the protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer.[\[6\]](#)
 - Adjust the protein concentration to 2-10 mg/mL in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).[\[10\]](#)
- ATTO 565 NHS-ester Stock Solution Preparation:
 - Immediately before use, dissolve the ATTO 565 NHS-ester in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL.[\[1\]](#)[\[6\]](#) This solution is sensitive to moisture.
- Labeling Reaction:
 - A starting dye-to-protein molar ratio of 10:1 is recommended.[\[10\]](#) This ratio may need to be optimized for your specific protein.

- While gently stirring, add the calculated amount of the ATTO 565 NHS-ester stock solution to the protein solution.
- Incubate the reaction for 1 hour at room temperature, protected from light.[1]
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[1]
 - The first colored band to elute is the protein-dye conjugate.[1]

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule.[4] It is a critical parameter for ensuring the quality and consistency of the labeled protein.[4]

Procedure:

- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_{280}) and 564 nm (A_{564} , the absorbance maximum for ATTO 565).[1]
- Calculate the DOL using the following formula:[1]

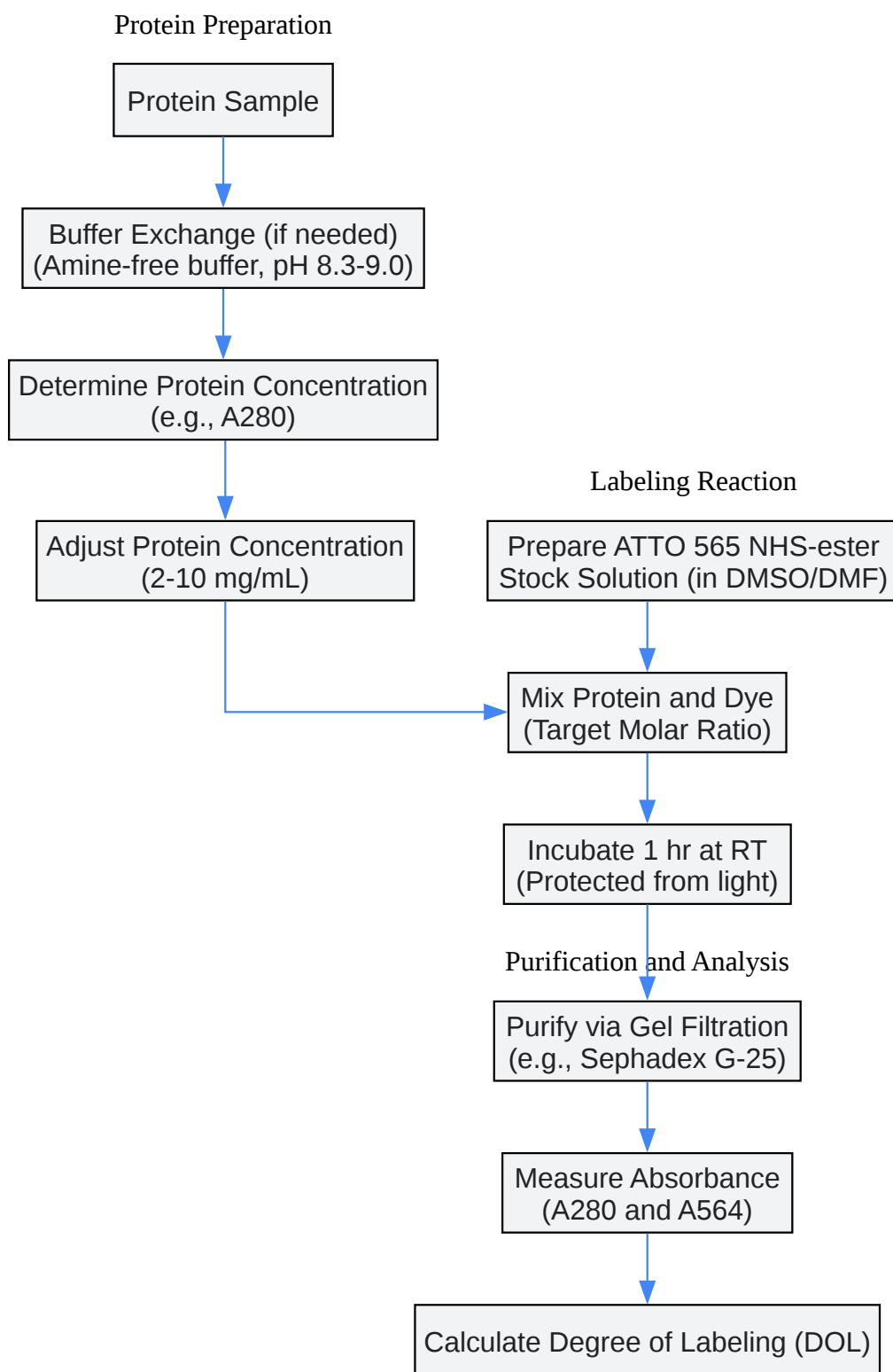
$$\text{DOL} = (A_{564} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{564} \times \text{CF}_{280})) \times \epsilon_{\text{dye}}]$$

Where:

- A_{564} = Absorbance of the conjugate at 564 nm.
- A_{280} = Absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).[1]
- ϵ_{dye} = Molar extinction coefficient of ATTO 565 at 564 nm ($120,000 \text{ M}^{-1}\text{cm}^{-1}$).[1]
- CF_{280} = Correction factor for the absorbance of ATTO 565 at 280 nm (0.12).[1]

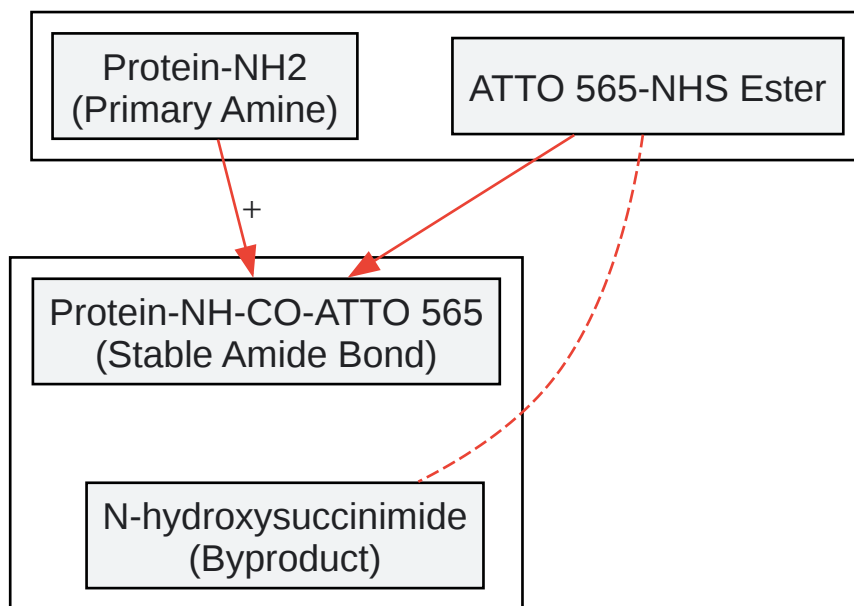
An optimal DOL for antibodies is generally between 2 and 7.^[4]

Visualizations



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Caption: Experimental workflow for protein labeling with ATTO 565.



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